2-(4-chloropyridin-3-yl)acetonitrile
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Overview
Description
2-(4-chloropyridin-3-yl)acetonitrile is an organic compound with the molecular formula C7H5ClN2. It is a derivative of pyridine, featuring a chlorine atom at the 4-position and an acetonitrile group at the 3-position of the pyridine ring. This compound is of interest due to its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-chloropyridin-3-yl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 4-chloro-3-pyridinecarboxaldehyde with sodium cyanide in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Another method involves the nucleophilic substitution reaction of 4-chloro-3-bromopyridine with sodium cyanide. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
On an industrial scale, this compound is produced using similar synthetic routes but optimized for large-scale operations. The reactions are conducted in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloropyridin-3-yl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The acetonitrile group can be oxidized to form corresponding carboxylic acids or amides.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride[][3].
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide, potassium thiolate, or primary amines in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation[][3].
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridinecarboxylic acids or amides.
Reduction: Pyridine-3-ylmethylamine[][3].
Scientific Research Applications
2-(4-chloropyridin-3-yl)acetonitrile is utilized in several scientific research areas:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for compounds with potential therapeutic effects.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-chloropyridin-3-yl)acetonitrile depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific compound it is incorporated into .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloropyridin-2-yl)acetonitrile
- 2-(4-chloropyridin-5-yl)acetonitrile
- 2-(4-chloropyridin-6-yl)acetonitrile
Uniqueness
2-(4-chloropyridin-3-yl)acetonitrile is unique due to the specific positioning of the chlorine and acetonitrile groups on the pyridine ring, which imparts distinct chemical properties and reactivity. This positioning can influence the compound’s behavior in synthetic reactions and its interactions with biological targets .
Properties
CAS No. |
142892-30-6 |
---|---|
Molecular Formula |
C7H5ClN2 |
Molecular Weight |
152.6 |
Purity |
95 |
Origin of Product |
United States |
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